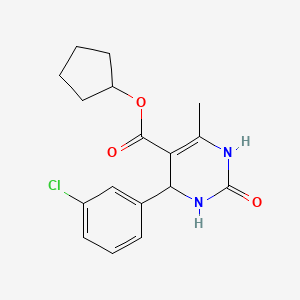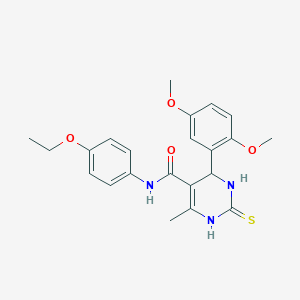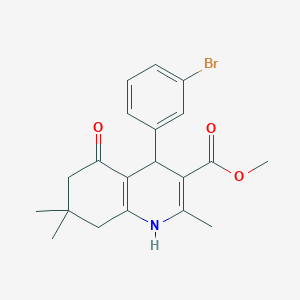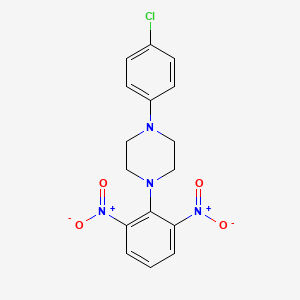
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide), also known as DMBP, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. DMBP is a biphenyl derivative that has been synthesized for use as a potential inhibitor of protein-protein interactions.
作用机制
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) inhibits protein-protein interactions by binding to the interface of the interacting proteins, thereby disrupting the formation of the protein complex. This mechanism has been demonstrated in vitro using various protein-protein interaction assays. N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) has been shown to inhibit the interaction between p53 and MDM2, which is a critical interaction in the regulation of the tumor suppressor protein p53.
Biochemical and Physiological Effects:
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) has been shown to have minimal toxicity in vitro and in vivo. In a study using human cancer cell lines, N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) inhibited cell proliferation and induced apoptosis. In a mouse model of breast cancer, N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) inhibited tumor growth and metastasis. These results suggest that N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) has potential as a therapeutic agent for cancer treatment.
实验室实验的优点和局限性
One advantage of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) is its specificity for protein-protein interactions. N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) has been shown to inhibit specific protein-protein interactions without affecting other cellular processes. This specificity is crucial for the development of therapeutics that target specific diseases. However, one limitation of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
Future research on N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) could focus on the development of more efficient synthesis methods to improve its yield and purity. In addition, further studies could investigate the potential of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and autoimmune disorders. Moreover, the development of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) derivatives with improved solubility and bioavailability could enhance its therapeutic potential. Finally, the use of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) in combination with other therapeutic agents could lead to synergistic effects and improved therapeutic outcomes.
合成方法
The synthesis of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) involves the reaction of 3,3'-dimethoxy-4,4'-biphenyldiamine with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) as a white solid with a melting point of 150-152°C.
科学研究应用
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) has been shown to be a potential inhibitor of protein-protein interactions. Protein-protein interactions are involved in a wide range of biological processes, including signal transduction, gene regulation, and immune response. Dysregulation of protein-protein interactions can lead to various diseases, such as cancer, Alzheimer's disease, and autoimmune disorders. Therefore, inhibition of protein-protein interactions is a promising strategy for the development of novel therapeutics.
属性
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-(2-phenoxypropanoylamino)phenyl]phenyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O6/c1-21(39-25-11-7-5-8-12-25)31(35)33-27-17-15-23(19-29(27)37-3)24-16-18-28(30(20-24)38-4)34-32(36)22(2)40-26-13-9-6-10-14-26/h5-22H,1-4H3,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIAPFSVOYSTAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3)OC)OC)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-4-[3-methoxy-4-(2-phenoxypropanoylamino)phenyl]phenyl]-2-phenoxypropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5143220.png)

![5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5143242.png)
![1-(4-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5143243.png)


![1-(3-chloro-4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143285.png)
![2-chloro-N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5143292.png)
![2-{2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5143306.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B5143310.png)
![3-ethyl-5-(5-nitro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143316.png)

![N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine](/img/structure/B5143323.png)
![4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5143331.png)